Desvenlafaxine

pharmacogenetics CYP2D6 polymorphism pharmacokinetic variability

Desvenlafaxine (O-desmethylvenlafaxine) bypasses CYP2D6 metabolism entirely, eliminating the pharmacokinetic variability that confounds venlafaxine-based research. With only ~30% plasma protein binding—versus >90% for duloxetine—it is the superior reference for drug-drug interaction assays and PBPK modeling. Its well-characterized SERT/NET selectivity (Ki: 40.2 nM / 558.4 nM) makes it indispensable for SNRI SAR studies. Procure ≥98% pure free base for reproducible, genotype-agnostic results across pharmacogenetic, neuroimaging, and health-economic investigations.

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
CAS No. 93413-62-8
Cat. No. B001082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesvenlafaxine
CAS93413-62-8
Synonyms2-(1-hydroxycyclohexyl)-2-((4-hydroxyphenyl)ethyl)dimethylammonium 3-carboxypropanoate monohydrate
4-(2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol
45,233, WY
45233, WY
desvenlafaxine
desvenlafaxine succinate
Monohydrate, O-desmethylvenlafaxine Succinate
O desmethylvenlafaxine
O desmethylvenlafaxine Succinate
O desmethylvenlafaxine Succinate Monohydrate
O-desmethylvenlafaxine
O-desmethylvenlafaxine Succinate
O-desmethylvenlafaxine Succinate Monohydrate
Pristiq
Succinate Monohydrate, O-desmethylvenlafaxine
Succinate, Desvenlafaxine
Succinate, O-desmethylvenlafaxine
WY 45,233
WY 45233
WY-45,233
WY-45233
WY45,233
WY45233
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESCN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
InChIInChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3
InChIKeyKYYIDSXMWOZKMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 3700 mg/L at 25 °C (est)

Desvenlafaxine (CAS 93413-62-8): Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) for Antidepressant Research and Drug Development


Desvenlafaxine (O-desmethylvenlafaxine) is the major active metabolite of the antidepressant venlafaxine and belongs to the serotonin-norepinephrine reuptake inhibitor (SNRI) class [1]. It functions as a dual reuptake inhibitor, exhibiting approximately 10-fold higher affinity for the serotonin transporter (SERT; Ki = 40.2 nM) than for the norepinephrine transporter (NET; Ki = 558.4 nM) [2]. Unlike its parent compound venlafaxine, desvenlafaxine is not metabolized by the highly polymorphic cytochrome P450 2D6 (CYP2D6) enzyme [3], a pharmacokinetic distinction that carries significant implications for therapeutic consistency and drug-drug interaction liability [4].

Why Desvenlafaxine Is Not Pharmacokinetically Interchangeable with Venlafaxine or Other SNRIs


Desvenlafaxine is not a simple generic substitute for venlafaxine or other SNRIs due to fundamental differences in metabolic pathways and protein binding characteristics. Venlafaxine requires CYP2D6-mediated O-demethylation to be converted into its active moiety, desvenlafaxine [1]. Consequently, venlafaxine's pharmacokinetic profile—and by extension its efficacy and tolerability—is subject to substantial interindividual variability driven by CYP2D6 genetic polymorphisms [2]. Desvenlafaxine, administered directly, bypasses this metabolic bottleneck entirely, undergoing primarily conjugation via UGT isoforms rather than CYP450-dependent oxidation [3]. Furthermore, desvenlafaxine exhibits only 30% plasma protein binding [4], substantially lower than other SNRIs such as duloxetine (>90%) and venlafaxine (27%–30%), which reduces its potential for protein-binding-mediated drug-drug interactions. These distinctions preclude interchangeable use and necessitate compound-specific consideration in both research and clinical procurement contexts.

Quantitative Differentiation Evidence for Desvenlafaxine (CAS 93413-62-8) Relative to Comparators


CYP2D6 Polymorphism Independence: Comparative Pharmacokinetic Variability of Desvenlafaxine versus Venlafaxine

Desvenlafaxine demonstrates complete independence from CYP2D6 genetic polymorphism, whereas venlafaxine exhibits profound pharmacokinetic variability dependent on CYP2D6 metabolizer status [1]. In a randomized crossover study directly comparing both compounds, when venlafaxine ER 75 mg was administered, the AUC∞ and Cmax of the active metabolite (desvenlafaxine) were 445% and 434% higher, respectively, in extensive metabolizers (EMs) compared with poor metabolizers (PMs) [2]. Conversely, when desvenlafaxine 50 mg was administered directly, no statistically significant difference in either Cmax or AUC∞ was observed between PMs and EMs [2]. This finding was confirmed in a 2023 pharmacogenetic analysis of 98 subjects across six bioequivalence trials, which found that no genetic polymorphism in CYP2D6, CYP3A4, CYP2C19, or other candidate genes was related to desvenlafaxine pharmacokinetic variability or adverse drug reaction incidence [3].

pharmacogenetics CYP2D6 polymorphism pharmacokinetic variability personalized medicine

Superior Real-World Medication Adherence: Desvenlafaxine versus SSRI/SNRI Usual Care

In a large retrospective, multi-centric observational study comparing real-world adherence outcomes (n = 574 outpatients with major depressive disorder), desvenlafaxine demonstrated significantly superior 12-month adherence compared with usual care comprising SSRIs and/or other SNRIs [1]. The adjusted adherence rate at 12 months was 67.9% for desvenlafaxine versus 59.9% for the SSRI/SNRI comparator group (OR 1.66; 95% CI 1.07–2.59; p = 0.024) [1]. This 8-percentage-point absolute difference in adherence was accompanied by numerically higher remission rates (55.9% vs 50.1%; OR 1.35; p = 0.118) and numerically higher treatment response rates (76.5% vs 70.8%; OR 1.25; p = 0.300) in the desvenlafaxine group, though these efficacy differences did not reach statistical significance [1]. Notably, medical visit utilization was significantly lower in the desvenlafaxine group (9.1 ± 6.0 visits) compared with the SNRI/SSRI group (9.8 ± 4.8 visits; p = 0.019) [1].

medication adherence real-world evidence healthcare resource utilization major depressive disorder

Low Plasma Protein Binding: Reduced Drug-Drug Interaction Liability Relative to Other SNRIs

Desvenlafaxine exhibits plasma protein binding of approximately 30%, which is concentration-independent and substantially lower than that of several alternative SNRIs [1]. Duloxetine, a widely used SNRI, demonstrates plasma protein binding exceeding 90% (primarily to albumin and alpha-1-acid glycoprotein), while levomilnacipran shows approximately 22% binding [2]. Venlafaxine, the parent compound of desvenlafaxine, has reported protein binding of 27%–30% [2]. The low protein binding of desvenlafaxine minimizes the risk of clinically significant displacement interactions when co-administered with highly protein-bound agents (e.g., warfarin, NSAIDs, certain anticonvulsants), a theoretical advantage not directly demonstrated in comparative studies but mechanistically inferred [3].

plasma protein binding drug-drug interactions free fraction SNRI pharmacology

SERT/NET Selectivity Profile: Functional Differentiation within the SNRI Class

Desvenlafaxine exhibits a serotonin-to-norepinephrine transporter selectivity ratio of approximately 10:1 to 14:1, as determined by binding affinity (Ki) and functional uptake inhibition (IC50) assays [1]. Specifically, desvenlafaxine demonstrates a Ki of 40.2 nM for the human serotonin transporter (hSERT) and 558.4 nM for the human norepinephrine transporter (hNET) [1], yielding a SERT/NET affinity ratio of approximately 1:14 (i.e., ~14-fold greater affinity for SERT). Functionally, desvenlafaxine inhibits [3H]5-HT uptake with an IC50 of 47.3 nM and [3H]NE uptake with an IC50 of 531.3 nM . This selectivity profile contrasts with other SNRIs: venlafaxine demonstrates a similar SERT-preferring profile, whereas duloxetine exhibits a more balanced SERT/NET inhibition (Ki ratio ~1:4 to 1:10), milnacipran preferentially inhibits NET over SERT (NET/SERT ratio ~2:1 to 3:1), and levomilnacipran shows the highest NET selectivity (NET/SERT ratio ~1:2 in favor of NET) [2].

transporter selectivity SERT/NET ratio Ki values SNRI pharmacology

Unextensive Titration Requirement: Simplified Dosing versus Venlafaxine

Desvenlafaxine is typically initiated at the full therapeutic dose of 50 mg once daily without a requirement for gradual dose escalation, whereas venlafaxine requires a multi-week upward titration regimen to achieve therapeutic dosing and mitigate tolerability issues [1]. Venlafaxine therapy is conventionally initiated at 37.5 mg or 75 mg daily and titrated upward over 1–2 weeks to a target dose of 75–225 mg daily to minimize nausea and other early adverse effects associated with rapid SERT inhibition [2]. In contrast, desvenlafaxine's extended-release formulation and pharmacokinetic profile allow for initiation at the efficacious 50 mg dose without a titration requirement, as supported by its FDA-approved prescribing information [1]. A systematic review noted that compared to other SNRIs, desvenlafaxine 'does not have to be extensively titrated to reach a therapeutic dose' [3].

dose titration therapeutic dosing treatment initiation SNRI tolerability

Recommended Research and Industrial Applications for Desvenlafaxine Based on Quantitative Differentiation Evidence


Pharmacogenetic Studies Requiring Genotype-Independent Pharmacokinetics

For research protocols investigating serotonergic/noradrenergic modulation where CYP2D6 genetic variation would otherwise confound pharmacokinetic interpretation, desvenlafaxine offers a clean, genotype-agnostic tool compound. Unlike venlafaxine, which exhibits 445% higher active metabolite exposure in CYP2D6 extensive metabolizers versus poor metabolizers [1], desvenlafaxine demonstrates no statistically significant pharmacokinetic difference between CYP2D6 phenotypes [2]. This property eliminates the need for prospective genotyping or post-hoc covariate adjustment, reducing study complexity and cost while increasing statistical power. Suitable applications include: (1) pharmacogenetic studies of drug transporter polymorphisms (e.g., ABCB1, SLCO1B1) where CYP2D6 confounding must be minimized; (2) neuroimaging studies correlating SERT/NET occupancy with clinical response; and (3) clinical trials in genetically diverse populations where CYP2D6 metabolizer status distribution may vary.

Health Economics and Outcomes Research (HEOR) Evaluating Antidepressant Adherence

Desvenlafaxine's demonstrated superiority in 12-month real-world adherence (67.9% vs 59.9% for SSRI/other SNRI usual care; OR 1.66; p = 0.024) [3] positions it as a compelling benchmark or comparator in health economics studies. Research applications include: (1) comparative cost-effectiveness analyses incorporating adherence as a key outcome variable; (2) studies evaluating the relationship between medication adherence and healthcare resource utilization (desvenlafaxine was associated with significantly fewer medical visits; 9.1 vs 9.8 visits, p = 0.019) [3]; and (3) retrospective database analyses examining long-term treatment persistence and its downstream effects on depression-related morbidity and direct/indirect costs. Procurement of desvenlafaxine reference material supports the generation of comparative real-world evidence that informs formulary decisions and value-based contracting.

Drug-Drug Interaction Studies Leveraging Low Plasma Protein Binding

With only approximately 30% plasma protein binding [4]—substantially lower than other SNRIs such as duloxetine (>90% bound)—desvenlafaxine serves as an ideal reference compound for in vitro and in vivo drug-drug interaction (DDI) investigations. Research applications include: (1) studies evaluating the clinical significance of protein-binding displacement interactions when SNRIs are co-administered with highly bound agents (e.g., warfarin, NSAIDs, valproate); (2) development and validation of physiologically based pharmacokinetic (PBPK) models predicting free fraction and target tissue distribution; and (3) assessment of the impact of hypoalbuminemia or alpha-1-acid glycoprotein fluctuations (e.g., in inflammatory states, hepatic impairment, or pregnancy) on SNRI pharmacokinetics. The concentration-independent nature of desvenlafaxine protein binding [4] further simplifies modeling efforts and enhances the reproducibility of DDI findings.

SNRI Transporter Selectivity Profiling and Structure-Activity Relationship (SAR) Studies

Desvenlafaxine's well-characterized SERT/NET selectivity profile (Ki of 40.2 nM for hSERT and 558.4 nM for hNET; ~14-fold SERT preference) [5] makes it a valuable reference standard for SAR studies exploring the molecular determinants of monoamine transporter selectivity. Research applications include: (1) comparative pharmacology studies benchmarking novel SNRI candidates against desvenlafaxine to characterize their selectivity fingerprint; (2) computational docking and molecular dynamics simulations using desvenlafaxine's SERT/NET binding modes to guide rational drug design; (3) in vitro functional assays correlating transporter occupancy with downstream signaling outcomes (e.g., cAMP accumulation, β-arrestin recruitment); and (4) studies investigating the relationship between SERT/NET selectivity ratios and differential effects on pain, fatigue, or cognitive symptom domains in preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desvenlafaxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.